ALK5 (TGF‑β Type I Receptor) Inhibitory Activity: Cross‑Study Comparison with Reference ALK5 Inhibitors
In a cell‑free kinase assay, 4-[1-(methylsulfonyl)-4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine inhibited the ALK5 L1196M mutant with an IC₅₀ of 0.660 nM [1]. By cross‑study comparison, this potency exceeds that of the widely used reference inhibitor SB‑431542 (ALK5 IC₅₀ = 94 nM) [2] by approximately 142‑fold and is more potent than GW788388 (ALK5 IC₅₀ = 18 nM) [3] by approximately 27‑fold. Against wild‑type ALK5, the compound showed an IC₅₀ of 700 nM [1], a reduced potency that highlights the impact of the L1196M gatekeeper mutation on binding.
| Evidence Dimension | ALK5 kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.660 nM (ALK5 L1196M mutant); 700 nM (wild‑type ALK5) |
| Comparator Or Baseline | SB‑431542: 94 nM; GW788388: 18 nM |
| Quantified Difference | 142‑fold more potent than SB‑431542; 27‑fold more potent than GW788388 (L1196M context) |
| Conditions | Cell‑free homogeneous time‑resolved fluorescence (HTRF) kinase assay; ALK5 L1196M and wild‑type; 25 °C [1] |
Why This Matters
For research programs focused on TGF‑β‑driven fibrosis or oncology, the compound delivers sub‑nanomolar potency against the clinically relevant ALK5 L1196M mutant, enabling target engagement studies at concentrations where many reference inhibitors lose efficacy.
- [1] BindingDB. BDBM50116699 (CHEMBL3608642) – ALK5 inhibition data from US Patent 10,053,458. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50116699. View Source
- [2] Laping NJ et al. Inhibition of transforming growth factor (TGF)-β1-induced extracellular matrix with a novel inhibitor of the TGF-β type I receptor kinase activity: SB-431542. Mol Pharmacol. 2002;62(1):58-64. https://read.qxmd.com/read/12065755/. View Source
- [3] Hoelzel Biotech. GW788388 product information – ALK5 IC₅₀ = 18 nM. https://www.hoelzel-biotech.com/de/dcchemicals-molecule-other-dcc-dc7146-1g-gw788388.html. View Source
